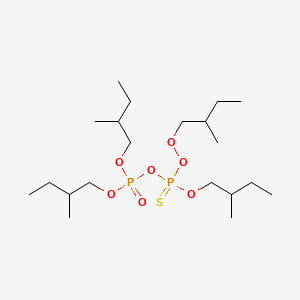
Tetrakis(2-methylbutyl) thioperoxydiphosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tetrakis(2-methylbutyl) thioperoxydiphosphate is a chemical compound with the molecular formula C20H44O7P2S It is known for its unique structure, which includes four 2-methylbutyl groups attached to a thioperoxydiphosphate core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tetrakis(2-methylbutyl) thioperoxydiphosphate typically involves the reaction of phosphorus pentasulfide (P2S5) with 2-methylbutanol in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
P2S5+4C5H11OH→(C5H11O)4P2S2+2H2S
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include additional steps such as purification through distillation or recrystallization to obtain the final product with the desired specifications.
Chemical Reactions Analysis
Types of Reactions
Tetrakis(2-methylbutyl) thioperoxydiphosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form simpler phosphates or phosphonates.
Substitution: The 2-methylbutyl groups can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Substitution reactions may involve reagents like alkyl halides or aryl halides in the presence of a suitable catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphoric acid derivatives, while reduction could produce phosphonates.
Scientific Research Applications
Tetrakis(2-methylbutyl) thioperoxydiphosphate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other phosphorus-containing compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an antioxidant or anti-inflammatory agent.
Industry: It is utilized in the production of specialty chemicals and as an additive in various industrial processes.
Mechanism of Action
The mechanism of action of Tetrakis(2-methylbutyl) thioperoxydiphosphate involves its interaction with molecular targets such as enzymes and receptors. The compound may exert its effects through the modulation of specific biochemical pathways, leading to changes in cellular functions. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- Tetrakis(2-ethylhexyl) thioperoxydiphosphate
- Tetrakis(2-methylpropyl) thioperoxydiphosphate
- Tetrakis(2-methylpentyl) thioperoxydiphosphate
Uniqueness
Tetrakis(2-methylbutyl) thioperoxydiphosphate is unique due to its specific 2-methylbutyl groups, which confer distinct chemical and physical properties. These properties may influence its reactivity, stability, and interactions with other molecules, making it a valuable compound for various applications.
Properties
CAS No. |
93981-21-6 |
|---|---|
Molecular Formula |
C20H44O7P2S |
Molecular Weight |
490.6 g/mol |
IUPAC Name |
[2-methylbutoxy(2-methylbutylperoxy)phosphinothioyl] bis(2-methylbutyl) phosphate |
InChI |
InChI=1S/C20H44O7P2S/c1-9-17(5)13-22-26-29(30,25-16-20(8)12-4)27-28(21,23-14-18(6)10-2)24-15-19(7)11-3/h17-20H,9-16H2,1-8H3 |
InChI Key |
KYMYDFPHUJWRJY-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)COOP(=S)(OCC(C)CC)OP(=O)(OCC(C)CC)OCC(C)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4,11-Diamino-2-(2-ethoxyethyl)-2,3-dihydro-3-imino-1H-naphth[2,3-f]isoindole-1,5,10-trione](/img/structure/B13780062.png)
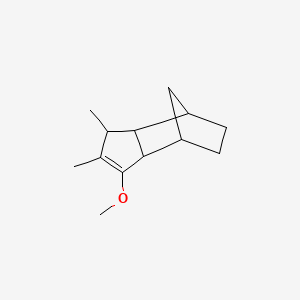
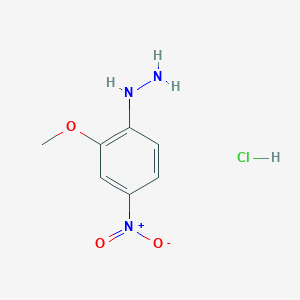
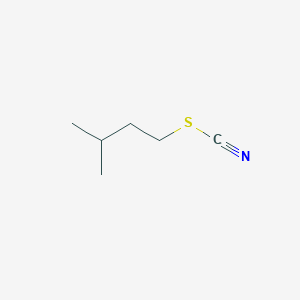
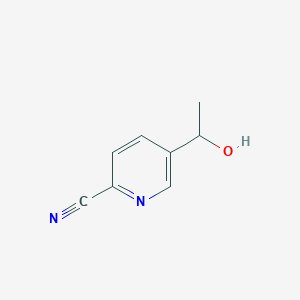

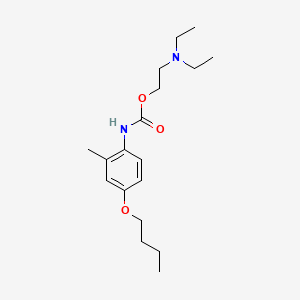




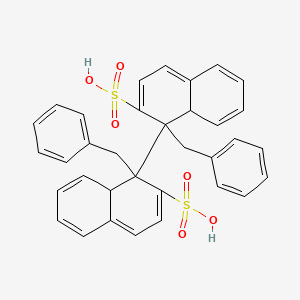
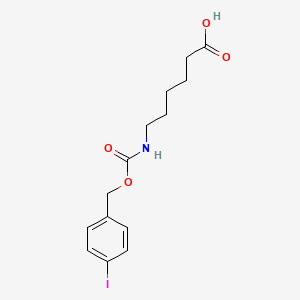
![N-methyl-N-(3-oxatricyclo[3.2.1.02,4]octan-6-ylmethyl)acetamide](/img/structure/B13780130.png)
